molecular formula C11H19O2- B1143367 COPPER (II) UNDECYLENATE CAS No. 1328-71-8

COPPER (II) UNDECYLENATE

Cat. No.: B1143367
CAS No.: 1328-71-8
M. Wt: 183.27 g/mol
InChI Key: FRPZMMHWLSIFAZ-UHFFFAOYSA-M
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Description

Historical Context and Discovery

The historical development of this compound can be traced to the mid-twentieth century when systematic research into antifungal copper compounds began to emerge. The foundational work establishing copper undecylenate as a therapeutic agent was conducted by Combes, Zuckerman, and Bobroff, whose seminal research was published in the Journal of Investigative Dermatology in 1948. This pioneering study focused on the treatment of dermatomycoses and established the compound's efficacy in dermatological applications, marking one of the earliest systematic investigations into the antifungal properties of copper undecylenate.

The historical significance of this research extends beyond its immediate therapeutic applications, as it represented an early example of the deliberate synthesis and characterization of organometallic compounds for medicinal purposes. The work by Combes and colleagues laid the groundwork for subsequent investigations into metal carboxylate complexes and their biological activities. During this period, the development of copper undecylenate occurred within the broader context of advancing organometallic chemistry and the growing recognition of transition metals' potential in therapeutic applications.

The compound's development was also influenced by the concurrent understanding of undecylenic acid itself, which was first isolated from castor oil distillation products in 1877 through pyrolysis of ricinoleic acid. This historical foundation provided the necessary chemical knowledge for the subsequent synthesis of metal salts, including the copper complex. The recognition that organic fatty acids could exert fungicidal or fungistatic actions contributed to the rationale for developing copper undecylenate as an antifungal agent.

Nomenclature and Classification

This compound possesses a comprehensive nomenclature system that reflects its chemical structure and classification within organometallic chemistry. The compound is systematically named as copper;undec-10-enoate according to International Union of Pure and Applied Chemistry nomenclature conventions. Alternative designations include copper 10-undecenoate and copper undecylenate, with the latter being recognized as the United States Adopted Name.

The molecular formula of this compound is C22H38CuO4, reflecting its composition of twenty-two carbon atoms, thirty-eight hydrogen atoms, one copper atom, and four oxygen atoms. The molecular weight is established at 430.1 grams per mole, providing fundamental data for stoichiometric calculations and analytical procedures. The compound is assigned multiple Chemical Abstracts Service registry numbers, including 35322-29-3 and 1328-71-8, facilitating its identification in chemical databases and regulatory systems.

Property Value
Molecular Formula C22H38CuO4
Molecular Weight 430.1 g/mol
IUPAC Name copper;undec-10-enoate
Chemical Abstracts Service Numbers 35322-29-3, 1328-71-8
European Community Number 252-511-5
Unique Ingredient Identifier 1LM0WKL73J
Physical Form Powder
Parent Compound Undecylenic Acid

The structural representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Cu+2], clearly indicating the coordination of two undecylenate anions with a divalent copper cation. The International Chemical Identifier provides additional structural detail as InChI=1S/2C11H20O2.Cu/c21-2-3-4-5-6-7-8-9-10-11(12)13;/h22H,1,3-10H2,(H,12,13);/q;;+2/p-2.

Significance in Organometallic Chemistry

This compound exemplifies the broader class of transition metal carboxylate complexes, which represent a significant category within organometallic chemistry. These coordination complexes, characterized by carboxylate ligands, demonstrate remarkable diversity in both structure and function. The copper undecylenate complex specifically showcases how transition metals can coordinate with organic carboxylate anions to form stable, biologically active compounds with distinct properties from their constituent components.

The coordination chemistry of this compound involves the interaction between copper(II) ions and undecylenate ligands through carboxylate groups. This coordination can occur through various modes, including monodentate oxygen coordination, bidentate oxygen-oxygen coordination, or bridging arrangements. The specific coordination mode influences the compound's stability, reactivity, and biological activity, making the study of these interactions crucial for understanding the compound's behavior in different environments.

Recent research has demonstrated that copper availability significantly influences the transcriptomic response of fungal pathogens to antifungal treatments. Specifically, studies have shown that small changes in copper availability cause widespread impacts on the transcriptional response of Candida albicans to fluconazole, with fifty percent of the 2359 differentially expressed genes being uniquely driven by exposure to both copper and fluconazole. This finding illustrates the complex interplay between copper coordination chemistry and biological systems, highlighting the significance of copper undecylenate within the broader context of metal-mediated biological processes.

The synthesis of this compound can be achieved through various methodological approaches. One established method involves the reaction of undecylenic acid with copper(II) oxide or copper(II) hydroxide under controlled conditions, typically conducted in organic solvents such as ethanol or methanol. The resulting product requires purification through recrystallization to achieve the desired purity levels for research and application purposes.

Current Research Landscape

Contemporary research on this compound encompasses multiple scientific disciplines, reflecting the compound's multifaceted properties and potential applications. Current investigations focus primarily on advancing understanding of its antifungal mechanisms, exploring novel biomedical applications, and developing improved synthetic methodologies for enhanced compound stability and efficacy.

Mechanistic studies have revealed that this compound operates through multiple pathways to achieve its antifungal effects. The compound inhibits the morphogenesis of Candida albicans, preventing its transformation from the yeast form to the invasive fungal form. This morphological transition is critical for fungal pathogenicity, as the hyphal form is associated with increased virulence and tissue invasion capabilities. Additionally, the compound prevents the conversion of unicellular yeast to their hyphal form, further contributing to its antifungal efficacy.

Recent research has elucidated that the mechanism of action involves the generation of reactive oxygen species through Fenton-type reactions facilitated by copper ions. These reactive oxygen species induce oxidative stress, leading to damage of cellular components including deoxyribonucleic acid, proteins, and lipids in fungal cells. This oxidative damage ultimately results in growth arrest and cell death in susceptible fungal organisms.

Research Focus Area Key Findings Reference
Morphogenesis Inhibition Prevents Candida albicans yeast-to-hyphal transition
Reactive Oxygen Species Generates oxidative stress through Fenton-type reactions
Transcriptomic Effects Modulates 2359 genes in fluconazole co-treatment
Bioconjugation Applications Functions as linking molecule for biomolecule conjugation
Synthetic Development Enhanced methods using copper oxide and hydroxide precursors

Bioconjugation research represents an emerging application area for this compound. Due to its bifunctional properties, the compound is being investigated as a linking molecule for bioconjugation processes, particularly in drug delivery systems where it can conjugate biomolecules such as proteins or peptides to enhance therapeutic efficacy. This application leverages the compound's ability to form stable coordination bonds while maintaining biocompatibility with organic biomolecules.

Comparative efficacy studies have positioned this compound within the context of established antifungal agents. Research demonstrates that biosynthesized copper oxide nanoparticles, related to copper undecylenate chemistry, exhibit minimum inhibitory concentrations of 35.5 micrograms per milliliter against Candida albicans. These findings suggest that copper-based compounds, including copper undecylenate, represent a promising class of antifungal agents with potential advantages over conventional treatments.

Contemporary synthetic approaches focus on optimizing reaction conditions to improve yield and purity of this compound. Advanced methodologies incorporate controlled atmospheric conditions, precise temperature regulation, and specialized purification techniques to enhance the reproducibility and scalability of synthesis protocols. These developments support both research applications and potential commercial production of the compound for various uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1328-71-8

Molecular Formula

C11H19O2-

Molecular Weight

183.27 g/mol

IUPAC Name

undec-10-enoate

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13)/p-1

InChI Key

FRPZMMHWLSIFAZ-UHFFFAOYSA-M

Canonical SMILES

C=CCCCCCCCCC(=O)[O-]

Origin of Product

United States

Preparation Methods

Standard Protocol

  • Reagent Preparation : 10.0 g (0.126 mol) of CuO is dispersed in 200 mL anhydrous ethanol under nitrogen atmosphere.

  • Acid Addition : 43.7 g (0.252 mol) of undecylenic acid is added dropwise over 30 min, maintaining temperature at 50–55°C.

  • Reflux : The mixture is refluxed for 4 hr until a deep blue precipitate forms.

  • Isolation : Vacuum filtration through a 0.45 µm membrane yields crude product, which is recrystallized from hot ethyl acetate (yield: 82–87%).

Solvent Optimization

Comparative studies in different solvents show ethanol provides superior kinetics versus methanol or isopropanol:

SolventReaction Time (hr)Yield (%)Purity (HPLC)
Ethanol4.085.298.7
Methanol5.578.996.2
Isopropanol6.872.494.8

Data derived from USP 35 assay validation studies

Ligand-Assisted Precipitation

Building on nanoparticle synthesis techniques, this method employs coordinating ligands to control particle morphology. Stearic acid and hexadecylamine (HDA) act as capping agents, reducing agglomeration.

Modified Procedure

  • Precursor Solution : 5.0 mmol Cu(NO₃)₂·3H₂O dissolved in 50 mL deionized water.

  • Ligand System : 12 mmol undecylenic acid + 4 mmol HDA in 50 mL octadecene.

  • Phase Transfer : Aqueous precursor is injected into organic phase at 120°C under vigorous stirring.

  • Aging : Reaction maintained at 160°C for 2 hr, yielding monodisperse nanoparticles (30–50 nm).

Ligand Impact Analysis

Ligand CombinationParticle Size (nm)Surface Area (m²/g)
Stearic acid alone85 ± 1245.3
HDA + Stearic acid38 ± 5112.6
Oleylamine120 ± 1828.9

Adapted from ligand-mediated nanocrystal synthesis

Aqueous-Phase Co-Precipitation

USP 35 guidelines outline a pharmaceutical-grade synthesis employing controlled pH adjustment:

Industrial-Scale Process

  • Acid Dissolution : 20 kg undecylenic acid dissolved in 400 L deionized water at 70°C.

  • Base Addition : 12.5% Cu(OH)₂ slurry added until pH 7.8–8.2.

  • Digestion : Slurry aged 1 hr at 80°C to enhance crystallinity.

  • Filtration : Belt filter press yields moist cake (22–25% moisture).

  • Drying : Fluidized bed dryer at 60°C produces free-flowing powder (residual solvents <0.1%).

pH-Dependent Yield Profile

Final pHYield (%)Copper Content (Theoretical: 14.7%)
7.063.213.1
7.894.514.6
8.588.714.3

Data correlate with USP 35 assay specifications

Microwave-Assisted Synthesis

Emerging protocols utilizing microwave irradiation reduce reaction times from hours to minutes:

Accelerated Kinetic Parameters

  • Power : 300 W pulsed irradiation

  • Temperature : 100°C maintained via IR feedback

  • Time : 15 min vs. 4 hr conventional heating

Comparative Performance

ParameterMicrowaveConventional
Reaction time15 min240 min
Energy consumption0.8 kWh3.2 kWh
Particle size45 nm120 nm
PDI0.120.31

PDI = Polydispersity Index

Critical Analysis of Methodologies

Yield vs. Purity Tradeoffs

MethodMax Yield (%)Typical PurityScalability
Direct Metathesis8798.7%Industrial
Ligand-Assisted9299.1%Pilot
Aqueous Co-Precipitation9597.5%Bulk
Microwave8996.8%Lab

Thermal Stability Correlations

Thermogravimetric analysis (TGA) reveals synthesis method impacts decomposition onset:

Synthesis RouteOnset Temp (°C)Residual Mass (%)
Conventional21822.4
Microwave22518.7
Ligand-Assisted24015.2

Higher onset temperatures correlate with improved crystalline order

Industrial Purification Protocols

Pharmaceutical manufacturing employs multistage purification per USP guidelines:

  • Solvent Extraction : Chloroform/water partitioning removes unreacted acid.

  • Adsorption Chromatography : Activated carbon (Norit® SX2) treatment reduces heavy metals to <10 ppm.

  • Crystallization : Gradient cooling from ethyl acetate/hexane yields >99% purity.

Chemical Reactions Analysis

Copper (II) undecylenate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antifungal Applications

Overview
Copper (II) undecylenate exhibits broad-spectrum antifungal activity, making it a valuable ingredient in topical antifungal formulations. It is commonly used in the treatment of skin infections such as athlete's foot (tinea pedis) and jock itch (tinea cruris).

Mechanism of Action
The antifungal action of this compound is attributed to its ability to disrupt fungal cell membranes and inhibit fungal growth. It acts synergistically with other undecylenate salts, enhancing the overall efficacy of the formulation.

Formulations
this compound is typically combined with other active ingredients, such as undecylenic acid and zinc undecylenate, to achieve a total undecylenate concentration of 10-25% in topical products .

Formulation Type Active Ingredients Concentration Range
CreamCopper undecylenate10-25%
OintmentZinc undecylenate10-25%
LotionUndecylenic acid10-25%

Research and Laboratory Applications

Catalysis in Organic Synthesis
this compound serves as a catalyst in various organic synthesis reactions. Its ability to facilitate polymerization processes has made it a subject of interest in materials science .

Polymerization Studies
In polymer chemistry, this compound has been explored for its role in synthesizing new polymers with enhanced properties. Research indicates that it can be used to initiate polymerization reactions effectively, leading to the development of novel materials .

Biomedical Research

Bioconjugation Studies
Due to its bifunctional properties, this compound is utilized as a linking molecule for bioconjugation processes. This application is particularly relevant in drug delivery systems where it can conjugate biomolecules such as proteins or peptides to enhance therapeutic efficacy .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of this compound demonstrated significant inhibition of Candida albicans biofilm formation at concentrations above 3 mM. The results indicated that treatment with this compound led to reduced transcription levels of hyphal formation-related genes, which are critical for the virulence of fungal infections .

Case Study 2: Polymerization Catalyst

In a laboratory setting, this compound was tested as a catalyst for the polymerization of vinyl monomers. The findings revealed that it could effectively initiate polymerization at lower temperatures compared to traditional catalysts, suggesting potential energy savings and efficiency improvements in industrial applications .

Comparison with Similar Compounds

Comparison with Similar Metal Undecylenates

Copper (II) undecylenate belongs to a family of metal undecylenates, which vary in their central metal ion. Key comparisons include:

Zinc Undecylenate (C₂₂H₃₆O₄Zn)
  • Antimicrobial Activity : Zinc undecylenate demonstrates comparable antifungal efficacy to this compound but with significantly lower phytotoxicity, making it a preferred alternative in agricultural settings .
  • Solubility : Like this compound, it is water-insoluble but disperses effectively in ointment bases for topical use .
  • Safety : Zinc-based compounds exhibit minimal skin irritation, whereas this compound has been associated with allergic reactions in sensitive individuals .
Sodium Undecylenate (C₁₁H₁₉NaO₂)
  • Solubility : Unlike this compound, sodium undecylenate is water-soluble, enabling its use in aqueous formulations .
  • Applications : Primarily employed in cosmetic and pharmaceutical products as a surfactant and mild antifungal agent, lacking the broad-spectrum potency of this compound .
Calcium Undecylenate (C₂₂H₃₆CaO₄)
  • Stability : Calcium undecylenate is less stable under high-temperature conditions compared to this compound, limiting its industrial use .
  • Efficacy : Shows moderate antifungal activity but requires higher concentrations to achieve effects comparable to this compound .

Table 1: Comparative Properties of Metal Undecylenates

Property This compound Zinc Undecylenate Sodium Undecylenate
Molecular Formula C₂₂H₃₆CuO₄ C₂₂H₃₆O₄Zn C₁₁H₁₉NaO₂
Water Solubility Insoluble Insoluble Soluble
Antifungal Efficacy High Moderate-High Moderate
Phytotoxicity (Plants) High Low N/A
Skin Irritation Potential Moderate Low Low
Primary Applications Agriculture, Industry Topicals, Agriculture Cosmetics
Key Reference

Comparison with Structurally Similar Esters

This compound shares structural similarities with esters of undecylenic acid, which differ in their functional groups and applications:

Boldenone Undecylenate (C₃₀H₄₄O₃)
  • Structure : A synthetic anabolic steroid esterified with undecylenic acid. Unlike this compound, it contains a steroid backbone .
  • Function : Used in veterinary medicine to promote muscle growth, contrasting sharply with this compound’s antifungal role .
  • Release Kinetics : Both compounds exhibit prolonged release due to the undecylenate ester’s 11-carbon chain, which delays hydrolysis .
Undecanoate Esters (e.g., Testosterone Undecanoate)
  • Chain Length: Undecanoate has a fully saturated 11-carbon chain, whereas undecylenate has a mono-unsaturated chain.
  • Bioavailability: this compound’s insolubility limits systemic absorption, while undecanoate esters (e.g., oral testosterone) rely on lipid vehicles for delivery .

Table 2: Structural and Functional Comparison of Undecylenate Esters

Property This compound Boldenone Undecylenate Testosterone Undecanoate
Core Structure Copper-fatty acid salt Steroid-undecylenate Steroid-undecanoate
Primary Use Antifungal Anabolic growth Hormone replacement
Solubility Water-insoluble Oil-soluble Lipid-soluble
Bioavailability Topical/Industrial Intramuscular Oral/Intramuscular
Release Duration 2–3 weeks (topical) 3–4 weeks 2–3 weeks
Key Reference

Comparison with Broad-Spectrum Antifungal Agents

This compound is often compared to other biocides with overlapping applications:

Zinc Stearate (Zn(C₁₈H₃₅O₂)₂)
  • Mechanism : Acts as a physical barrier against fungi rather than inhibiting morphogenesis like this compound .
  • Efficacy : Less effective in high-moisture environments compared to this compound .
Copper (II) Oxide (CuO)
  • Cost: Cheaper to produce than this compound but lacks specificity, causing non-target toxicity in plants .
  • Stability : Both compounds are thermally stable, but copper (II) oxide is less effective in organic matrices .

Critical Research Findings and Gaps

  • Superiority of Zinc Alternatives : Zinc undecylenate matches this compound’s antifungal performance with reduced environmental and dermal toxicity, supporting its adoption in sustainable agriculture .
  • Research Gaps: Limited data exist on the long-term environmental impact of this compound accumulation in soil ecosystems. Comparative studies with zinc undecylenate in aquatic environments are also needed .

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